molecular formula C6H5NO B13614680 2-(Isocyanomethyl)furan CAS No. 2920-07-2

2-(Isocyanomethyl)furan

Cat. No.: B13614680
CAS No.: 2920-07-2
M. Wt: 107.11 g/mol
InChI Key: GFMCZLFTIHYPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanomethyl)furan typically involves the reaction of furan with isocyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanomethyl group . The reaction can be represented as follows:

Furan+Isocyanomethyl chlorideBaseThis compound\text{Furan} + \text{Isocyanomethyl chloride} \xrightarrow{\text{Base}} \text{this compound} Furan+Isocyanomethyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or gold nanoparticles can enhance the reaction rate and yield . Additionally, the reaction can be scaled up using microreactor technology, which allows for precise control over reaction conditions and minimizes the formation of by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isocyanomethyl)furan is unique due to its furan ring, which imparts distinct aromatic properties and reactivity compared to other heterocyclic compounds. The presence of the isocyanomethyl group further enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

2920-07-2

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

2-(isocyanomethyl)furan

InChI

InChI=1S/C6H5NO/c1-7-5-6-3-2-4-8-6/h2-4H,5H2

InChI Key

GFMCZLFTIHYPHD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.